
3-amino-4-(methylcarbamoyl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4-(methylcarbamoyl)benzoic acid (also known as MABA) is a chemical compound that is widely used in scientific research. MABA has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
MABA works by binding to the active site of enzymes and inhibiting their activity. It does this by mimicking the structure of the natural substrate of the enzyme, which allows it to bind to the enzyme with high affinity. Once bound, MABA blocks the catalytic activity of the enzyme, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
MABA has a range of biochemical and physiological effects. It has been found to inhibit the activity of carboxypeptidase Y and carboxypeptidase A, which are enzymes involved in the breakdown of proteins. MABA has also been found to inhibit the activity of dipeptidyl peptidase IV, an enzyme involved in the regulation of glucose metabolism. In addition, MABA has been found to inhibit the activity of angiotensin-converting enzyme, which is involved in the regulation of blood pressure.
実験室実験の利点と制限
MABA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other enzyme inhibitors. However, there are also limitations to the use of MABA in lab experiments. It has a relatively low potency compared to other enzyme inhibitors, which can make it less effective in certain applications. In addition, MABA has been found to have some non-specific effects on enzymes, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving MABA. One area of interest is the development of more potent MABA analogs that can be used in a wider range of applications. Another area of interest is the use of MABA in the development of new therapies for conditions such as diabetes and hypertension. Finally, there is also interest in using MABA as a tool for studying the structure and function of enzymes, which could lead to new insights into the mechanisms of biological processes.
科学的研究の応用
MABA has a wide range of scientific research applications. It has been used as a substrate for enzymes such as carboxypeptidase Y and carboxypeptidase A. MABA has also been used in studies of the renin-angiotensin system, which plays a critical role in regulating blood pressure. In addition, MABA has been used to study the activity of dipeptidyl peptidase IV, an enzyme that is involved in the regulation of glucose metabolism.
特性
CAS番号 |
167903-04-0 |
|---|---|
製品名 |
3-amino-4-(methylcarbamoyl)benzoic Acid |
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC名 |
3-amino-4-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
AYDBUUJTDCFLDL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)O)N |
正規SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)O)N |
同義語 |
Benzoic acid, 3-amino-4-[(methylamino)carbonyl]- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

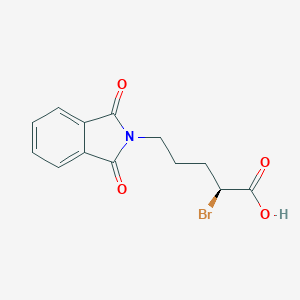
![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)
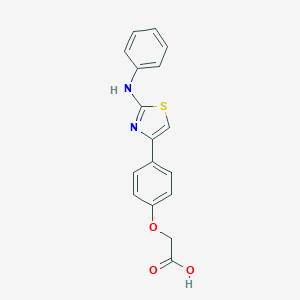
![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)

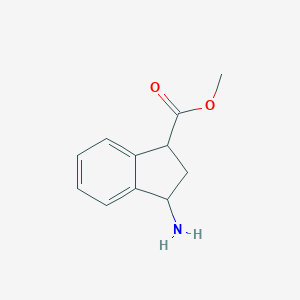
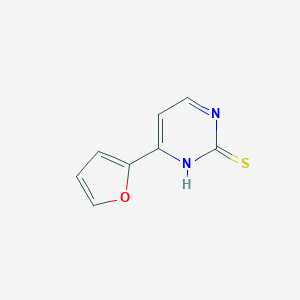
![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)
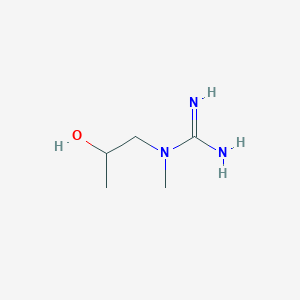
![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)
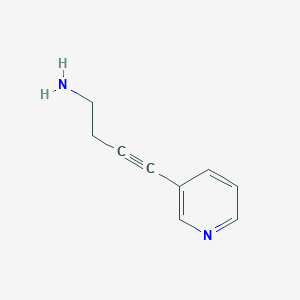
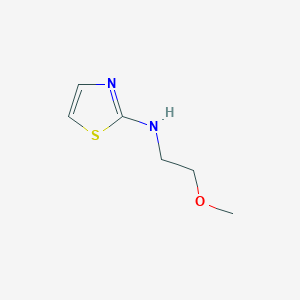
![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)